1,3-dimethyl-6-(4-methylphenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes multiple methyl groups, a phenyl ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole and pyridine rings, followed by the introduction of the methyl and phenyl groups. Common reagents used in these reactions include various alkylating agents, catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures the efficient and consistent production of the compound. Purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Comparison: Compared to similar compounds, 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the 3-methyl-1H-pyrazol-1-yl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C22H24N6O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1,3-dimethyl-6-(4-methylphenyl)-N-[2-(3-methylpyrazol-1-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O/c1-14-5-7-17(8-6-14)19-13-18(20-16(3)26-27(4)21(20)24-19)22(29)23-10-12-28-11-9-15(2)25-28/h5-9,11,13H,10,12H2,1-4H3,(H,23,29) |
InChI Key |
DTMKVTJJJLQKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NCCN4C=CC(=N4)C |
Origin of Product |
United States |
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